3,5-Dimethylbenzene-1,2,4-triol
Overview
Description
3,5-Dimethylbenzene-1,2,4-triol is an organic compound with the molecular formula C8H10O3 . It is also known by several other names such as 3,5-Dimethyl-1,2,4-benzenetriol .
Molecular Structure Analysis
The molecular structure of this compound is based on a benzene ring with three hydroxyl groups and two methyl groups attached to it . The exact structure can be determined using spectroscopic methods .
Scientific Research Applications
Kinetic Modeling and Oxidation
Research on similar compounds to 3,5-Dimethylbenzene-1,2,4-triol, like 1,2-Dimethylbenzene, involves studying their kinetics of oxidation and ignition. This includes obtaining experimental results for the oxidation in jet-stirred reactors and shock tubes, followed by modeling using detailed chemical kinetic reaction mechanisms (Gaïl, Dagaut, Black, & Simmie, 2008).
Vibrations in Liquid States
Studies on the vibrations of atoms in liquid forms of related compounds, like 1,4-Dimethylbenzene, have been conducted. This includes investigations using X-ray diffraction methods to understand the molecular structure and interactions at different temperatures (Drozdowski, 2006).
Structural Analysis
Structural analysis of similar compounds in their liquid state, such as 1,4-Dimethylbenzene, using X-ray monochromatic radiation scattering methods, has been conducted. These studies focus on determining the most probable parameters of the molecule's structure (Drozdowski, 2006).
Aerobic Oxidation in Supercritical Water
Research involving the aerobic oxidation of methylaromatic compounds, including 1,2,4-trimethylbenzene, in supercritical water has been explored. This process utilizes catalysts to convert these compounds into corresponding carboxylic acids, demonstrating a potential application in selective oxidation processes (García‐Verdugo et al., 2004).
Degradation by Bacterial Strains
The degradation of similar compounds, like 1,2-Dimethylbenzene, by specific bacterial strains has been studied. This research contributes to understanding how certain bacteria can metabolize these compounds, which is crucial for environmental and biotechnological applications (Schraa et al., 2004).
properties
IUPAC Name |
3,5-dimethylbenzene-1,2,4-triol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-4-3-6(9)8(11)5(2)7(4)10/h3,9-11H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMETXUPBOCFVOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1O)C)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30549533 | |
Record name | 3,5-Dimethylbenzene-1,2,4-triol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30549533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
4380-94-3 | |
Record name | 3,5-Dimethylbenzene-1,2,4-triol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30549533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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